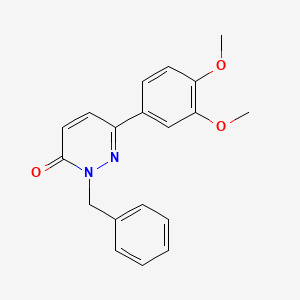

2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-23-17-10-8-15(12-18(17)24-2)16-9-11-19(22)21(20-16)13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUOLQVSAWKKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyridazinone core, which is known for its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes:

- A pyridazine ring which enhances the compound's reactivity.

- A benzyl group that contributes to its lipophilicity.

- A dimethoxy-substituted phenyl group that may influence biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The presence of the dimethoxyphenyl group enhances these effects by improving the compound's interaction with biological targets.

Table 1: Antiproliferative Effects Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 7.01 ± 0.60 | Induction of apoptosis |

| A549 | 8.55 ± 0.35 | Cell cycle arrest |

| MCF-7 | 14.31 ± 0.90 | Inhibition of topoisomerase II |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The mechanism through which this compound exerts its effects is primarily through the inhibition of key enzymes involved in cell proliferation and survival pathways. Studies utilizing molecular docking techniques have shown strong binding affinities to targets such as c-Met kinase, which is implicated in various cancers.

Study on Antitumor Activity

In a study conducted by Xia et al., various pyridazine derivatives were evaluated for their antitumor properties. The results indicated that compounds similar to this compound displayed significant cytotoxicity against tumor cell lines, highlighting their potential as therapeutic agents in oncology .

In Vivo Studies

Further research has involved in vivo assessments where the compound was tested in animal models for its efficacy against tumor growth. The results demonstrated a marked reduction in tumor size compared to control groups, supporting its potential for further development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes including:

- Formation of the pyridazine core through condensation reactions.

- Introduction of substituents via Suzuki coupling reactions with boronic acids.

Table 2: Synthesis Overview

| Step | Reagents/Conditions |

|---|---|

| Pyridazine formation | Dihydropyridazinone + Benzaldehyde |

| Substituent introduction | Boronic acid + Palladium catalyst |

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, which may stabilize the molecule and influence receptor binding.

- Physical State: Substitutions like the 3-aminophenyl group in 6d result in higher melting points (189–191°C) compared to hydroxymethyl-substituted analogs (111–113°C in 6e), highlighting the role of hydrogen bonding in crystallinity .

Antiproliferative and Enzyme Inhibitory Effects

- Compound 16a : Shows COX-2 inhibitory activity (IC50 = 0.24 mM) and superior anti-inflammatory effects compared to celecoxib in preclinical models .

- 2-Benzyl-6-(3-hydroxyphenyl)pyridazin-3(2H)-one () : Demonstrates anti-inflammatory activity with an IC50 of 11.6 μM against LPS-induced macrophage inflammation, indicating that hydroxyl groups may enhance potency .

Anti-HIV and Herbicidal Activity

- 2-Benzyl-6-benzyloxypyridazin-3(2H)-one () : Reported as a selective anti-HIV agent, emphasizing the role of ether-linked substituents in antiviral targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.